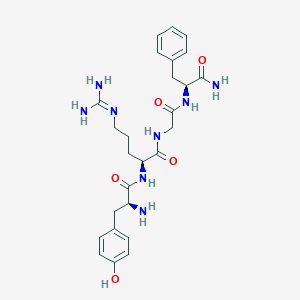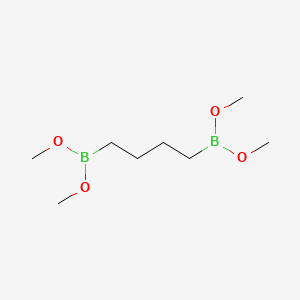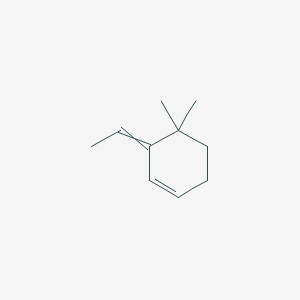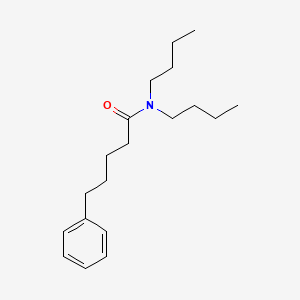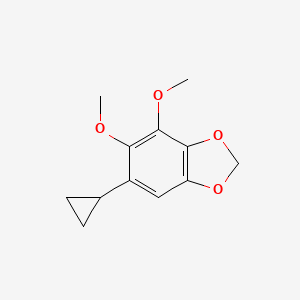
6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a cyclopropyl group attached to the benzodioxole ring, along with two methoxy groups at the 4 and 5 positions. Benzodioxoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol at a temperature of around 60°C. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to yield the desired benzodioxole compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, the compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell death.
類似化合物との比較
Similar Compounds
- 4,5-Dimethoxy-6-propyl-2H-1,3-benzodioxole
- 4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole
- 4,5-Dimethoxy-6-[(1E)-2-nitro-1-propen-1-yl]-1,3-benzodioxole
Uniqueness
6-Cyclopropyl-4,5-dimethoxy-2H-1,3-benzodioxole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development in various fields.
特性
CAS番号 |
94358-39-1 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC名 |
6-cyclopropyl-4,5-dimethoxy-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-13-10-8(7-3-4-7)5-9-11(12(10)14-2)16-6-15-9/h5,7H,3-4,6H2,1-2H3 |
InChIキー |
WVCLCTNSJJMEHK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1C3CC3)OCO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


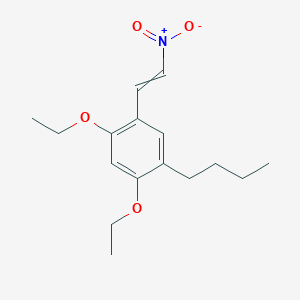
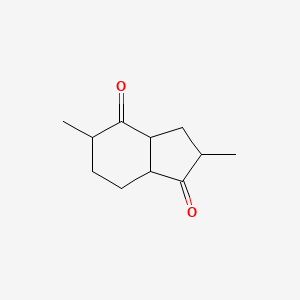
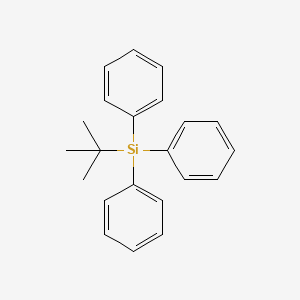
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)
![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
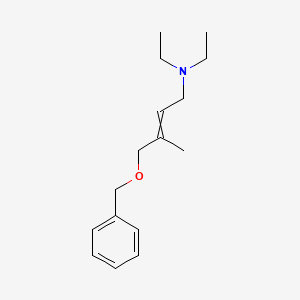
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)
